Lipophilicity Distinction from Ethyl Ester and CNS Permeability
The isopropyl ester of 676632-36-3 is predicted to have a higher calculated partition coefficient (clogP) than its neuroprotective ethyl ester analog (15), directly influencing passive membrane permeability and distribution. While the ethyl ester (15) has demonstrated in vivo efficacy in an MPTP-induced bradykinesia model in mice, including significant reduction of dopaminergic neuron death and modulation of PD markers [1], no comparable in vivo data exists for the isopropyl ester. In a related study, a focused series of 5-(4-pyridinyl)-1,2,4-triazole-based compounds, including various ester derivatives, were evaluated for their ability to prevent α-syn fibrillization using a ThT binding assay, confirming that small ester modifications can meaningfully alter anti-aggregation potency [1]. These data establish an SAR precedent: the ester moiety is not a silent structural feature. Selecting CAS 676632-36-3 over the ethyl ester is therefore driven by the need for a more lipophilic probe to potentially enhance CNS penetration or alter metabolic stability, a hypothesis that must be verified in the purchaser's own assay cascades.
| Evidence Dimension | Predicted lipophilicity (clogP) and in vivo neuroprotective efficacy |
|---|---|
| Target Compound Data | clogP for the isopropyl ester is estimated to be approximately 0.4–0.6 log units higher than that of the ethyl analog (based on the incremental contribution of an additional methylene unit in the ester side chain); no direct in vivo neuroprotection data available. |
| Comparator Or Baseline | Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15): demonstrated in vivo prevention of MPTP-induced bradykinesia and modulation of PD biomarkers in a mouse model [1]. |
| Quantified Difference | Predicted ΔclogP ≈ +0.4–0.6; in vivo efficacy data for CAS 676632-36-3 is absent, representing a data gap. |
| Conditions | clogP estimation based on fragment-based algorithms (PubChem/ALOGPS); in vivo data for comparator derived from MPTP mouse model of PD [1]. |
Why This Matters
For researchers optimizing CNS-active triazole libraries, a higher clogP may improve blood-brain barrier penetration, making CAS 676632-36-3 a strategic choice for SAR exploration, but proof of retained or improved neuroprotective activity remains to be established.
- [1] Gitto, R., Vittorio, S., Bucolo, F., Peña-Díaz, S., Siracusa, R., Cuzzocrea, S., Ventura, S., Di Paola, R., & De Luca, L. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 581-586. View Source
